Vancosamine

Description

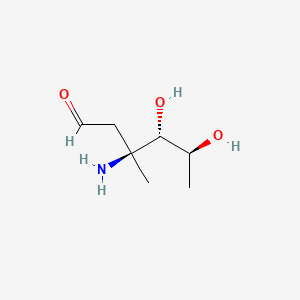

Structure

3D Structure

Properties

CAS No. |

36480-36-1 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

(3S,4S,5S)-3-amino-4,5-dihydroxy-3-methylhexanal |

InChI |

InChI=1S/C7H15NO3/c1-5(10)6(11)7(2,8)3-4-9/h4-6,10-11H,3,8H2,1-2H3/t5-,6+,7-/m0/s1 |

InChI Key |

IJSNCWAAHIVVGJ-XVMARJQXSA-N |

SMILES |

CC(C(C(C)(CC=O)N)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@](C)(CC=O)N)O)O |

Canonical SMILES |

CC(C(C(C)(CC=O)N)O)O |

Synonyms |

3-amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose saccharosamine vancosamine |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Vancosamine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-L-sugar, is a critical component of the glycopeptide antibiotic vancomycin. Its presence is essential for the antibiotic's potent activity against Gram-positive bacteria. Understanding the intricate enzymatic steps involved in this compound biosynthesis is paramount for endeavors in combinatorial biosynthesis and the generation of novel vancomycin analogs to combat rising antibiotic resistance. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies employed in their characterization.

The this compound Biosynthetic Gene Cluster in Amycolatopsis orientalis

The biosynthesis of this compound is orchestrated by a dedicated set of genes located within the larger vancomycin biosynthetic gene cluster in the producing organism, Amycolatopsis orientalis.[1][2] This cluster contains genes encoding the enzymes responsible for the conversion of the primary metabolite precursor, dTDP-D-glucose, into the activated sugar nucleotide, dTDP-L-vancosamine. The genes responsible for the biosynthesis of the heptapeptide backbone and subsequent tailoring reactions, including glycosylation, are also present within this cluster.[3]

The Enzymatic Pathway of this compound Biosynthesis

The biosynthesis of dTDP-L-vancosamine from dTDP-D-glucose is a multi-step enzymatic cascade. While the complete pathway for this compound has been elucidated by homology to the well-characterized epithis compound biosynthesis in chloroeremomycin production, direct in vitro reconstitution of the entire this compound pathway has provided concrete evidence for the function of each enzyme.[4][5] The pathway involves a series of reactions including deoxygenation, amination, methylation, epimerization, and ketoreduction.[4][5]

The key enzymatic steps are as follows:

-

EvaA (dTDP-D-glucose 4,6-dehydratase): Initiates the pathway by converting dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

EvaB (dTDP-4-keto-6-deoxy-D-glucose-2,3-dehydratase): Catalyzes the dehydration at C2 and C3.

-

EvaC (Aminotransferase): Introduces an amino group at C3.

-

EvaD (N-methyltransferase): Methylates the amino group at C3.

-

EvaE (C4-ketoreductase): Reduces the keto group at C4 to a hydroxyl group, yielding dTDP-L-vancosamine.

The final product, dTDP-L-vancosamine, serves as the sugar donor for the glycosyltransferase GtfD, which attaches it to the vancomycin aglycone.[6]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key glycosyltransferases involved in the final steps of vancomycin biosynthesis. Kinetic data for the entire this compound biosynthetic pathway is not extensively reported in the literature.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (min-1) | Optimal pH | Reference(s) |

| GtfD | Vancomycin pseudoaglycon, dTDP-L-vancosamine | Vancomycin | ~20 (for pseudoaglycon) | Not Reported | 9.0 | [6][7] |

| GtfE | Vancomycin aglycone, UDP-D-glucose | Vancomycin pseudoaglycon | Not Reported | Not Reported | 9.0 | [7] |

Experimental Protocols

Overexpression and Purification of this compound Biosynthesis Enzymes

This protocol is a generalized procedure based on methodologies reported for the homologous epithis compound biosynthetic enzymes.[5]

a. Gene Cloning and Expression Vector Construction: The genes encoding the this compound biosynthetic enzymes (homologs of evaA-E) from Amycolatopsis orientalis are amplified by PCR and cloned into an E. coli expression vector, such as pET series vectors, often with an N- or C-terminal polyhistidine tag for affinity purification.

b. Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Enzymatic Synthesis of dTDP-L-vancosamine (In Vitro Reconstitution)

This protocol is adapted from the in vitro reconstitution of the epithis compound pathway.[4][5]

a. Reaction Mixture: A typical reaction mixture (e.g., 1 mL) contains:

-

dTDP-D-glucose (1 mM)

-

Purified EvaA, EvaB, EvaC, EvaD, and EvaE enzymes (10-20 µM each)

-

Pyridoxal 5'-phosphate (PLP) (0.1 mM, as a cofactor for the aminotransferase)

-

S-adenosyl-L-methionine (SAM) (1.2 mM, as a methyl donor for the methyltransferase)

-

NADPH (1.5 mM, as a reducing agent for the ketoreductase)

-

Tris-HCl buffer (50 mM, pH 7.5)

b. Reaction Conditions: The reaction is initiated by the addition of the enzymes. The mixture is incubated at 30°C for 2-4 hours.

c. Product Analysis: The reaction is quenched by the addition of an equal volume of cold ethanol or by heating. The precipitated proteins are removed by centrifugation. The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) using a strong anion exchange (SAX) column to separate the nucleotide-sugars. The identity of the product, dTDP-L-vancosamine, is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Glycosyltransferase (GtfD) Assay

This protocol describes a typical assay for determining the activity of the vancosaminyltransferase, GtfD.[7]

a. Reaction Mixture: A standard reaction mixture (e.g., 50 µL) contains:

-

Vancomycin pseudoaglycon (acceptor substrate, 0.5 mM)

-

dTDP-L-vancosamine (donor substrate, 1 mM)

-

Purified GtfD (5 µM)

-

Tricine buffer (75 mM, pH 9.0)

-

MgCl2 (2 mM)

-

Tris-(2-carboxyethyl)-phosphine (TCEP) (2.5 mM, as a reducing agent)

-

Bovine Serum Albumin (BSA) (1 mg/mL)

b. Reaction Conditions: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for 30-60 minutes.

c. Analysis: The reaction is quenched by the addition of an equal volume of methanol. The formation of the product, vancomycin, is monitored and quantified by reverse-phase HPLC. The retention times of the substrate and product are compared to authentic standards.

Visualizations

This compound Biosynthesis Pathway

Caption: Enzymatic conversion of dTDP-D-glucose to dTDP-L-vancosamine.

Experimental Workflow for In Vitro Reconstitution

Caption: Workflow for the in vitro enzymatic synthesis of dTDP-L-vancosamine.

Logical Relationship of Glycosylation Steps

Caption: Sequential glycosylation of the vancomycin aglycone.

Conclusion

The elucidation of the this compound biosynthesis pathway has been a significant achievement, providing deep insights into the intricate enzymatic machinery responsible for the production of this crucial sugar moiety. The characterization of the individual enzymes and the in vitro reconstitution of the pathway have not only confirmed the biosynthetic steps but also opened avenues for the chemoenzymatic synthesis of novel glycopeptide antibiotics. Further detailed kinetic analysis of all the biosynthetic enzymes will be invaluable for optimizing these synthetic strategies and for the rational design of next-generation antibiotics to combat multidrug-resistant pathogens.

References

- 1. Draft Genome Sequence of Norvancomycin-Producing Strain Amycolatopsis orientalis CPCC200066 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome Sequence of the Vancomycin-Producing Amycolatopsis orientalis subsp. orientalis Strain KCTC 9412T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing and analysis of genes involved in the biosynthesis of a vancomycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxysugars in glycopeptide antibiotics: enzymatic synthesis of TDP-L-epithis compound in chloroeremomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epithis compound in chloroeremomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Stereochemistry of Vancosamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical carbohydrate component of the glycopeptide antibiotic vancomycin. The precise stereochemical arrangement of this compound is paramount to the antibiotic's mechanism of action, which involves specific binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. The elucidation of its complex stereochemistry was a significant scientific endeavor, relying on a combination of classical chemical degradation techniques, advanced spectroscopic methods, and X-ray crystallography. This technical guide provides a comprehensive overview of the core experimental methodologies and data that were instrumental in definitively establishing the stereochemistry of this compound.

Core Methodologies for Stereochemical Determination

The determination of the absolute and relative stereochemistry of this compound's four chiral centers (C-1, C-3, C-4, and C-5) was achieved through a multi-pronged approach:

-

Chemical Degradation: Initial studies involved the controlled acidic hydrolysis of vancomycin to isolate this compound and its derivatives. This allowed for the determination of its constituent atoms and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton NMR spectroscopy was pivotal in establishing the relative stereochemistry of the sugar ring. Analysis of proton-proton coupling constants provided crucial information about the dihedral angles between adjacent protons, thereby defining their spatial relationships.

-

X-ray Crystallography: The definitive absolute configuration of this compound was established through single-crystal X-ray diffraction analysis of a key degradation product of vancomycin, CDP-I.

-

Chiral Synthesis and Derivatization: The stereochemistry was further confirmed through the total synthesis of L-vancosamine and its derivatives, allowing for direct comparison of spectroscopic and physical properties with the natural product. Chiral derivatization techniques, such as the formation of Mosher's esters, have also been employed to independently verify the absolute configuration of specific stereocenters.

Experimental Protocols and Data Presentation

Chemical Degradation: Acid Hydrolysis of Vancomycin

The liberation of this compound from the vancomycin glycopeptide backbone is a critical first step for its structural analysis.

Experimental Protocol:

A common method for the acid hydrolysis of vancomycin is as follows:

-

Sample Preparation: A solution of vancomycin hydrochloride is prepared in 6N hydrochloric acid.

-

Hydrolysis: The solution is heated under reflux for a specified period (e.g., 2-4 hours) to cleave the glycosidic bond linking this compound to the peptide core.

-

Isolation and Purification: The resulting hydrolysate is cooled, and the precipitated aglycone is removed by filtration. The aqueous filtrate containing the amino sugar is then typically neutralized and purified using ion-exchange chromatography to isolate this compound hydrochloride.

Logical Workflow for Chemical Degradation:

Caption: Workflow for the isolation of this compound via acid hydrolysis of vancomycin.

NMR Spectroscopy for Relative Stereochemistry

The seminal work of Williams and colleagues utilizing 270-MHz proton NMR spectroscopy was instrumental in deducing the relative stereochemistry of this compound. The analysis of coupling constants (J-values) between vicinal protons provides direct insight into their dihedral angles, as described by the Karplus equation.

Experimental Protocol:

-

Sample Preparation: A sample of the isolated this compound derivative (e.g., methyl N,N-dimethylvancosaminide) is dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts and coupling constants of the ring protons are meticulously analyzed. Of particular importance are the J-values between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5.

Table 1: Key ¹H NMR Coupling Constants for a this compound Derivative

| Coupled Protons | Coupling Constant (J) in Hz | Inferred Dihedral Angle Relationship |

| J(H1, H2ax) | ~3.5 | Gauche |

| J(H1, H2eq) | ~1.5 | Gauche |

| J(H4, H5) | ~9.5 | Trans-diaxial |

Signaling Pathway for NMR-based Stereochemical Assignment:

Caption: Logical flow for determining relative stereochemistry using NMR.

X-ray Crystallography for Absolute Stereochemistry

The unambiguous determination of the absolute configuration of this compound was achieved through the X-ray crystal structure analysis of a degradation product of vancomycin, CDP-I, by Sheldrick and colleagues in 1978.[1]

Experimental Protocol:

-

Crystallization: Single crystals of a suitable derivative (in this case, CDP-I, a crystalline degradation product of vancomycin) are grown.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to obtain precise atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects.

Table 2: Illustrative Crystallographic Data for a this compound-Containing Structure

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.23 |

| b (Å) | 23.45 |

| c (Å) | 12.89 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is illustrative and represents typical values for such a structure. The near-zero value of the Flack parameter confirms the correct assignment of the absolute stereochemistry.

Workflow for Absolute Configuration Determination by X-ray Crystallography:

Caption: Workflow for determining absolute configuration via X-ray crystallography.

Conclusion

The determination of the stereochemistry of this compound stands as a classic example of the power of a synergistic approach in structural elucidation. The combination of chemical degradation, which provided the initial groundwork, with the detailed conformational insights from NMR spectroscopy and the definitive proof of absolute configuration from X-ray crystallography, allowed for the complete and unambiguous assignment of this complex amino sugar. This foundational knowledge has been indispensable for the subsequent synthesis of vancomycin analogues and for understanding the molecular basis of its potent antibiotic activity, providing a crucial platform for the development of next-generation antibiotics to combat resistant bacteria.

References

The Crucial Role of Vancosamine in the Antibacterial Activity of Vancomycin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, which involves targeting the bacterial cell wall synthesis, has made it an antibiotic of last resort for many challenging infections.[4][5] The complex structure of vancomycin, consisting of a heptapeptide aglycone core and a disaccharide moiety (glucose and vancosamine), is central to its potent antibacterial activity.[6] This technical guide provides an in-depth exploration of the biological function of the this compound sugar in vancomycin's efficacy, its role in overcoming antibiotic resistance, and the experimental methodologies used to elucidate these functions.

Molecular Interactions and Mechanism of Action

Vancomycin's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][6] This binding physically obstructs the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the formation of the rigid peptidoglycan layer that protects the bacterial cell.[1][4] The result is a weakened cell wall, leading to cell lysis and bacterial death.[3]

The this compound sugar, an amino sugar attached to the heptapeptide core, plays a multifaceted role in this process:

-

Enhancing Binding Affinity: The this compound moiety contributes to the overall binding affinity of vancomycin to its D-Ala-D-Ala target. While the aglycone itself can bind to the target, the presence of this compound enhances the stability of the complex.[7]

-

Promoting Dimerization: Vancomycin molecules can form back-to-back and face-to-face dimers.[8][9][10] The this compound sugar is positioned over the ligand-binding site and influences the dimerization interface.[8] This dimerization is thought to be functionally significant, potentially increasing the avidity of the antibiotic for the bacterial cell surface where peptidoglycan precursors are concentrated.[10]

-

Membrane Anchoring: Hydrophobic modifications to the this compound sugar in second-generation glycopeptides, such as oritavancin and dalbavancin, enhance their interaction with the bacterial membrane.[11][12] This anchoring effect increases the local concentration of the antibiotic at the site of cell wall synthesis, contributing to their improved potency, especially against vancomycin-resistant strains.[11][13]

Quantitative Analysis of this compound's Contribution

The significance of the entire vancomycin structure, including the this compound moiety, is evident in the quantitative data from binding affinity and antimicrobial susceptibility studies. The removal of the sugar moieties to yield the vancomycin aglycone has a notable impact on its biological activity.

Table 1: Comparative Binding Affinities of Vancomycin and its Aglycone

| Ligand | Target | Dissociation Constant (Kd) | Fold Difference |

| Vancomycin | D-Ala-D-Ala | ~ 1 µM | ~1000x higher affinity than for D-Ala-D-Lac |

| Vancomycin | D-Ala-D-Lac | ~ 1 mM | |

| Vancomycin Aglycone | D-Ala-D-Ala | Binding is maintained, though slightly reduced compared to Vancomycin | - |

| Vancomycin Aglycone | D-Ala-D-Lac | Binding is significantly reduced, similar to Vancomycin | - |

Data compiled from multiple sources.[14][15][16]

Table 2: Minimum Inhibitory Concentrations (MICs) of Vancomycin and Vancomycin Aglycone

| Compound | Organism | MIC (µg/mL) |

| Vancomycin | Vancomycin-sensitive S. aureus | 1.25 |

| Vancomycin Aglycone | Vancomycin-sensitive S. aureus | 0.625 |

| Vancomycin | Vancomycin-resistant Enterococci (VanA) | >64 |

| Vancomycin Aglycone | Vancomycin-resistant Enterococci (VanA) | >64 |

Data from a representative study.[17] Note: While the aglycone shows comparable or slightly better activity against sensitive strains in some studies, its lack of the this compound moiety renders it ineffective against resistant strains that rely on target modification.

Role in Overcoming Antibiotic Resistance

The primary mechanism of high-level vancomycin resistance in bacteria, such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant S. aureus (VRSA), involves a modification of the antibiotic's target.[18][19][20] Resistance genes, such as those in the vanA operon, encode enzymes that replace the D-Ala-D-Ala terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[5][15][21] This single atomic substitution (an oxygen for a nitrogen) eliminates a crucial hydrogen bond and introduces electrostatic repulsion, reducing vancomycin's binding affinity by approximately 1000-fold.[14][22]

The this compound sugar has become a key target for synthetic modifications to create second-generation glycopeptides with activity against these resistant strains. By attaching lipophilic and cationic groups to the this compound, medicinal chemists have developed compounds like oritavancin and telavancin.[11][12] These modifications provide an alternative mechanism of action, allowing the antibiotic to anchor to and disrupt the bacterial cell membrane, in addition to its traditional target binding. This dual mechanism helps to overcome the reduced affinity for the modified D-Ala-D-Lac target.[11]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a technique used to quantitatively determine the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[23]

Principle: The heat change that occurs when two molecules interact is measured directly. A solution of one molecule (the ligand, e.g., a D-Ala-D-Ala peptide) is titrated into a solution of the other molecule (the macromolecule, e.g., vancomycin) in the sample cell of a microcalorimeter. The heat released or absorbed is measured after each injection.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve vancomycin and the target peptide (e.g., N,N'-diacetyl-L-Lys-D-Ala-D-Ala) in identical, degassed buffer (e.g., phosphate-buffered saline, pH 7.4). Precise concentration determination is crucial.[24]

-

Typical starting concentrations are 5-50 µM of vancomycin in the sample cell and 50-500 µM of the peptide in the syringe.[24] The concentration in the syringe should be at least 10 times that in the cell.[24]

-

-

Instrument Setup (Example for MicroCal ITC200):

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power (e.g., 5 µcal/sec) and stirring speed (e.g., 750 rpm).[25]

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion upon syringe insertion, followed by a series of larger, identical volume injections (e.g., 2.0 µL) at regular intervals (e.g., 180 seconds).[25]

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Principle: A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing serial dilutions of the antibiotic. After incubation, the wells are examined for visible bacterial growth.

Detailed Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile distilled water).[28]

-

Perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.[27][28]

-

-

Inoculum Preparation:

-

Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[28]

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 18-24 hours.[28]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Conclusion

The this compound moiety of vancomycin is far more than a simple structural appendage. It is an integral component that enhances binding to the primary bacterial target, facilitates potentially crucial dimerization, and serves as a critical handle for synthetic modifications to combat antibiotic resistance. A thorough understanding of the biological function of this compound has been instrumental in explaining the potency of vancomycin and in guiding the rational design of next-generation glycopeptide antibiotics. As antibiotic resistance continues to be a major global health threat, the lessons learned from the structure-activity relationships of vancomycin and its derivatives, particularly with respect to the this compound sugar, will remain invaluable for the development of future antibacterial agents.

References

- 1. Vancomycin - Wikipedia [en.wikipedia.org]

- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. amberlife.net [amberlife.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 7. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vancomycin forms ligand-mediated supramolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vancomycin: ligand recognition, dimerization and super-complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next-generation membrane-active glycopeptide antibiotics that also inhibit bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vancomyxins: Vancomycin-Polymyxin Nonapeptide Conjugates That Retain Anti-Gram-Positive Activity with Enhanced Potency against Gram-Negative Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Shapeshifting bullvalene-linked vancomycin dimers as effective antibiotics against multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 25. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 26. mdpi.com [mdpi.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]

Vancosamine Precursor Biosynthesis and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vancosamine Precursor Biosynthesis Pathway

The biosynthesis of the this compound precursor, TDP-L-vancosamine, commences from the primary metabolite TDP-D-glucose and proceeds through a series of five enzymatic reactions catalyzed by the "Eva" proteins (EvaA-E), encoded within the vancomycin biosynthetic gene cluster.[1] The pathway involves a sequence of deoxygenation, amination, methylation, epimerization, and reduction steps to furnish the final activated sugar donor.

The five key enzymes and their respective roles in the biosynthesis of TDP-L-epithis compound, a closely related epimer of TDP-L-vancosamine, have been characterized through in vitro reconstitution experiments.[2][3] The biosynthesis of TDP-L-vancosamine is believed to follow an identical pathway, with the stereochemical outcome at the C-4 position being determined by the specific ketoreductase (EvaE) present in the respective gene cluster.

The overall biosynthetic pathway is depicted below:

References

The Vancosamine Moiety: A Linchpin in the Potency and Evolution of Glycopeptide Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vancosamine sugar, a characteristic feature of vancomycin and its analogs, has emerged as a critical determinant of the antibacterial activity and pharmacokinetic properties of glycopeptide antibiotics. Initially perceived as a peripheral structural element, extensive research has unveiled its multifaceted role in the mechanism of action, including target binding, dimerization, and membrane anchoring. This technical guide provides a comprehensive overview of the pivotal functions of the this compound moiety, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and guide future research and development in this vital class of antibiotics.

The Multifaceted Role of this compound in Glycopeptide Activity

The fundamental mechanism of action of glycopeptide antibiotics involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II.[1][2] This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for the formation of a stable peptidoglycan layer, ultimately leading to cell lysis.[3][4] While the heptapeptide core of the glycopeptide is responsible for forming the binding pocket for the D-Ala-D-Ala moiety, the this compound sugar plays a crucial, multifaceted role in enhancing and diversifying the antibiotic's activity.

Contribution to Target Binding and Dimerization

The this compound moiety contributes to the overall binding affinity of the glycopeptide to its target. While not directly involved in the hydrogen bonding network with the D-Ala-D-Ala terminus, its presence and orientation influence the conformation of the entire molecule, thereby optimizing the presentation of the binding pocket.[5][6]

Furthermore, the this compound sugar is implicated in the dimerization of glycopeptide molecules. This dimerization is a key aspect of their activity, as the dimerized form exhibits significantly higher affinity for the bacterial cell wall precursors.[7][8] The sugar moieties are thought to provide steric constraints that favor a conformationally homogeneous and potent dimeric assembly.[9] Modifications to the this compound, particularly the introduction of lipophilic side chains, can further enhance this dimerization and, consequently, the antibiotic's potency.

Membrane Anchoring and Enhanced Potency of Lipoglycopeptides

A pivotal advancement in glycopeptide antibiotics has been the development of lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin. These semi-synthetic derivatives feature lipophilic side chains attached to the this compound sugar.[10][11] This modification endows the antibiotic with the ability to anchor to the bacterial cell membrane.

This membrane anchoring serves a dual purpose. Firstly, it increases the local concentration of the antibiotic at the site of peptidoglycan synthesis, thereby enhancing its interaction with Lipid II.[12][13] Secondly, for some lipoglycopeptides, the interaction with the membrane itself becomes a secondary mechanism of action, leading to membrane disruption, depolarization, and increased permeability, which contributes to a more rapid bactericidal effect.[13][14] The length and nature of the lipophilic chain are critical, with variations affecting the activity against different bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[10]

Quantitative Analysis of this compound Modifications

The strategic modification of the this compound moiety has yielded a new generation of glycopeptide antibiotics with significantly improved activity against resistant pathogens. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, for various this compound-modified derivatives compared to the parent compound, vancomycin.

Table 1: In Vitro Activity (MIC, µg/mL) of this compound-Modified Glycopeptides against Gram-Positive Bacteria

| Compound/Modification | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (VISA) | E. faecalis (VSE) | E. faecium (VanA VRE) | E. faecium (VanB VRE) | Reference(s) |

| Vancomycin | 0.5 - 2 | 0.5 - 2 | 4 - 8 | 1 - 4 | >256 | 1 - 1024 | [15][16] |

| Telavancin (Decylaminoethyl on this compound) | 0.06 - 0.5 | 0.06 - 0.5 | 0.12 - 1 | 0.25 - 1 | 0.5 - 2 | 0.12 - 0.5 | [7][15] |

| Oritavancin (4'-Chlorobiphenylmethyl on epi-vancosamine) | ≤0.008 - 0.12 | ≤0.008 - 0.12 | 0.03 - 0.25 | ≤0.008 - 0.06 | 0.015 - 1 | ≤0.008 - 0.03 | [11][15] |

| Dalbavancin (Derivative of teicoplanin-like A40926) | ≤0.03 - 0.12 | ≤0.03 - 0.12 | 0.06 - 0.12 | 0.015 - 0.06 | >32 | ≤0.008 - 0.06 | [15] |

| This compound-alkylated pyridinium (nOct) | 0.1 µM | 0.1 µM | 0.1 µM | - | 0.1 µM | 1.3 µM | [7] |

| This compound-bridged dimer (25e) | ~0.1 | ~0.1 | ~1 | - | ~1 | - | [7] |

Note: MIC values can vary depending on the specific strain and testing methodology. This table presents a general range based on the cited literature.

Experimental Protocols

The generation of the quantitative data presented above relies on robust and standardized experimental procedures. This section details the key methodologies for the synthesis of this compound-modified glycopeptides and the determination of their antimicrobial activity.

Synthesis of this compound-Modified Glycopeptides (General Procedure)

The synthesis of lipophilic derivatives of vancomycin typically involves the selective modification of the primary amine group on the this compound sugar. A common method is reductive amination.

Protocol for Reductive Amination of this compound:

-

Dissolution: Dissolve vancomycin hydrochloride in a suitable solvent system, often a mixture of dimethyl sulfoxide (DMSO) and water.

-

Aldehyde/Ketone Addition: Add the desired lipophilic aldehyde or ketone (e.g., decanal for a decyl side chain) to the vancomycin solution. The molar ratio is typically in slight excess of the aldehyde/ketone.

-

pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic to neutral range (pH 6-7) using a suitable base, such as triethylamine (Et3N), to facilitate imine formation.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Quenching and Purification: Quench the reaction by adding an acid (e.g., acetic acid) to decompose the excess reducing agent. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired N-alkylated vancomycin derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound (e.g., this compound-modified glycopeptide) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanistic and Workflow Diagrams

To visually represent the complex roles of the this compound moiety, the following diagrams have been generated using the DOT language for Graphviz.

Conclusion and Future Perspectives

The this compound moiety is far more than a simple glycosidic appendage on the glycopeptide scaffold; it is a key player in the antibiotic's efficacy and a prime target for synthetic modification to combat antimicrobial resistance. The addition of lipophilic groups to the this compound has given rise to the potent lipoglycopeptide class, which exhibits enhanced activity against challenging Gram-positive pathogens through a combination of improved target binding and, in some cases, a dual mechanism of action involving membrane disruption.

Future research in this area will likely focus on several key avenues:

-

Rational Design of Novel this compound Modifications: Exploring a wider range of chemical modifications to the this compound moiety to further optimize potency, spectrum of activity, and pharmacokinetic properties.

-

Overcoming Resistance: Designing this compound derivatives that can effectively bypass or overcome existing resistance mechanisms, such as the D-Ala-D-Lac alteration in VRE.

-

Targeting Gram-Negative Bacteria: Investigating whether modifications to the this compound could play a role in strategies to enable glycopeptide activity against Gram-negative pathogens, a current limitation of this class.

-

Understanding Structure-Activity Relationships: Continued detailed structural and mechanistic studies to better understand the precise interplay between this compound modifications, dimerization, membrane interaction, and antibacterial activity will be crucial for the rational design of the next generation of glycopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]

- 9. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]

- 10. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoglycopeptide Antibacterial Agents in Gram-Positive Infections: A Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

vancosamine chemical structure and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine is a unique aminosugar that constitutes a critical structural component of the glycopeptide antibiotic vancomycin.[1] Specifically, it is the terminal sugar moiety of the disaccharide attached to the heptapeptide core of vancomycin. The full chemical name for this compound is 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[2] Its presence and specific stereochemistry are essential for the potent antibacterial activity of vancomycin against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a monosaccharide characterized by a hexopyranose ring with several key modifications: it is a 2,6-dideoxy sugar, possesses an amino group and a methyl group at the C3 position, and has the L-lyxo stereochemical configuration.

Figure 1. Chemical structure of this compound (top) and its epimer, Epithis compound (bottom).

Physicochemical Properties of this compound

Quantitative data for the physicochemical properties of isolated this compound are not extensively reported in the literature. The following table summarizes the available computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₃ | [2] |

| Molar Mass | 161.201 g·mol⁻¹ | [2] |

| Computed XLogP3 | -1.9 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Biological Significance and Mechanism of Action

This compound is an integral part of the disaccharide side chain of vancomycin, which plays a crucial role in the antibiotic's mechanism of action. Vancomycin inhibits bacterial cell wall biosynthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, leading to cell lysis. While the heptapeptide core of vancomycin is primarily responsible for the D-Ala-D-Ala binding, the carbohydrate moieties, including this compound, contribute to the overall efficacy and pharmacokinetic properties of the antibiotic. Modifications to the this compound amino group can lead to the development of vancomycin derivatives with altered antibacterial activity.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by the vps gene cluster. The pathway starts from TDP-D-glucose and involves a series of enzymatic reactions catalyzed by EvaA-E to yield TDP-L-vancosamine. This activated sugar is then transferred to the vancomycin aglycone by a glycosyltransferase.[2]

Experimental Protocols

Isolation of this compound via Acid Hydrolysis of Vancomycin

This protocol describes a general procedure for the acid hydrolysis of vancomycin to liberate its constituent sugars, including this compound, for subsequent analysis.

Materials:

-

Vancomycin hydrochloride

-

2M Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (H⁺ form)

-

0.5 M Ammonium hydroxide (NH₄OH)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)

-

Ninhydrin spray reagent

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve a known amount of vancomycin hydrochloride in 2M HCl.

-

Heat the solution at 100°C for 2-4 hours in a sealed tube to effect hydrolysis.

-

After cooling, dilute the hydrolysate with deionized water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with deionized water to remove neutral sugars (glucose) and other non-basic components.

-

Elute the amino sugars, including this compound, from the resin using 0.5 M NH₄OH.

-

Monitor the fractions for the presence of amino sugars using TLC and visualization with ninhydrin spray.

-

Combine the this compound-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Further purify the residue by preparative chromatography (e.g., column chromatography on silica gel or preparative TLC) if necessary.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Characterization of this compound

1. Mass Spectrometry: Mass spectrometry is a key technique for the structural elucidation of this compound. In the mass spectrum of vancomycin, a characteristic fragment ion corresponding to the this compound moiety is observed at m/z 144 ([C₇H₁₄NO₂]⁺).[1][4] High-resolution mass spectrometry can be used to confirm the elemental composition of this fragment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the detailed structural and stereochemical characterization of this compound. While specific spectral data for isolated this compound is sparse in the literature, analysis of the NMR spectra of vancomycin and its derivatives allows for the assignment of protons and carbons of the this compound residue.[5][6] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignments.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in this compound. The spectrum of an amino sugar like this compound is expected to show characteristic absorption bands for O-H, N-H, and C-H stretching vibrations, as well as C-O and C-N stretching and bending vibrations in the fingerprint region. The region between 950 and 1200 cm⁻¹ is often considered the 'fingerprint' region for carbohydrates.[7]

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the isolation and characterization of this compound from vancomycin.

Conclusion

This compound is a fundamentally important aminosugar whose unique structure is a key determinant of the biological activity of vancomycin. A thorough understanding of its chemical properties, biosynthesis, and methods for its isolation and characterization is essential for researchers in the fields of natural product chemistry, antibiotic development, and medicinal chemistry. The experimental protocols and workflows provided in this guide offer a starting point for the further investigation of this critical molecule and its role in combating bacterial infections. Further research into the synthesis of this compound derivatives holds promise for the development of new and more potent glycopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An NMR study of eremomycin and its derivatives. Full 1H and 13C assignment, motional behavior, dimerization and complexation with Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Enzymatic Steps in the Vancosamine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic steps involved in the biosynthesis of L-vancosamine, a crucial deoxyamino sugar component of the glycopeptide antibiotic vancomycin. Understanding this intricate pathway is paramount for endeavors in antibiotic resistance research, synthetic biology, and the development of novel glycopeptide antibiotics. This document details the core enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction to Vancosamine and its Importance

Vancomycin is a last-resort antibiotic used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The sugar moieties of vancomycin, particularly the disaccharide composed of D-glucose and L-vancosamine, are critical for its antibiotic activity. This compound, a 3-amino-2,3,6-trideoxy-3-C-methyl-L-arabinopyranose, plays a significant role in the proper positioning of the antibiotic at its target site. The biosynthesis of this unusual sugar is a complex multi-step enzymatic process, originating from a common sugar nucleotide precursor.

The Enzymatic Pathway of TDP-L-Vancosamine Biosynthesis

The biosynthesis of L-vancosamine proceeds via a series of enzymatic modifications of a thymidine diphosphate (TDP)-linked glucose precursor. The pathway is catalyzed by a suite of enzymes encoded by the vca gene cluster in vancomycin-producing organisms, such as Amycolatopsis orientalis. While detailed kinetic studies on the specific enzymes of the this compound pathway (VcaA-E) are limited in publicly available literature, the highly homologous pathway for the synthesis of TDP-L-epithis compound in chloroeremomycin biosynthesis, involving the EvaA-E enzymes, has been extensively studied and serves as an excellent model. This guide will primarily reference the well-characterized epithis compound pathway as a proxy for the this compound pathway, highlighting known differences.

The synthesis of TDP-L-vancosamine starts from dTDP-D-glucose and involves five key enzymatic steps:

-

Dehydration: Catalyzed by VcaA (a dTDP-D-glucose 4,6-dehydratase), this initial step converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This reaction is a crucial entry point for the biosynthesis of many deoxysugars.

-

2,3-Dehydration and 3-Amination: This transformation is carried out by two enzymes, VcaB (a 2,3-dehydratase) and VcaC (a PLP-dependent aminotransferase). VcaB catalyzes the formation of a 2,3-ene intermediate, which is then aminated at the C-3 position by VcaC using L-glutamate as the amino donor.

-

N-Methylation: The amino group at C-3 is then methylated by VcaD , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, to yield a 3-methylamino intermediate.

-

C-5 Epimerization: VcaE , a dual-function enzyme, first catalyzes the epimerization at the C-5 position.

-

C-4 Ketoreduction: The final step is the reduction of the keto group at the C-4 position, also catalyzed by VcaE , using NADPH as the reductant. The stereochemistry of this reduction determines the final configuration of the sugar. It is at this step that the key difference between the this compound and 4-epi-vancosamine pathways lies; the respective ketoreductases (VcaE vs. EvaE) exhibit different stereospecificities.[1]

The final product, TDP-L-vancosamine, is the activated sugar donor used by glycosyltransferases for attachment to the vancomycin aglycone.

Signaling Pathway Diagram

Caption: Enzymatic cascade for the biosynthesis of TDP-L-vancosamine.

Quantitative Data on this compound Synthesis Enzymes

| Enzyme (Homolog) | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Source |

| GtfA (Glycosyltransferase) | DVV | 250 ± 30 | 2.3 ± 0.1 | 1.5 x 102 | --INVALID-LINK-- |

| GtfA (Glycosyltransferase) | dTDP-4-epi-vancosamine | 330 ± 40 | 2.3 ± 0.1 | 1.2 x 102 | --INVALID-LINK-- |

Note: DVV refers to desvancosaminyl vancomycin. The data for GtfA pertains to the transfer of 4-epi-vancosamine.

Due to the scarcity of published kinetic data for the individual enzymes of the this compound synthesis pathway, a comprehensive quantitative comparison is not currently possible. The provided data for the glycosyltransferase GtfA highlights the kinetics of a downstream step in the overall vancomycin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound synthesis pathway, adapted from studies on the homologous epithis compound pathway and general enzymatic procedures.

Heterologous Expression and Purification of Vca Enzymes

This protocol describes the general procedure for producing and purifying the Vca enzymes in E. coli.

Workflow Diagram:

Caption: General workflow for recombinant protein expression and purification.

Methodology:

-

Gene Cloning and Transformation: The genes encoding VcaA, VcaB, VcaC, VcaD, and VcaE are PCR amplified from A. orientalis genomic DNA and cloned into an appropriate expression vector (e.g., pET vector with an N- or C-terminal His6-tag). The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C.

-

A larger volume of LB medium is inoculated with the starter culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Protein Purification:

-

The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

If necessary, further purification can be achieved by size-exclusion chromatography.

-

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Reconstitution of the TDP-L-Vancosamine Pathway

This protocol allows for the enzymatic synthesis of TDP-L-vancosamine from TDP-D-glucose using the purified Vca enzymes.[2][3]

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM dTDP-D-glucose

-

2 mM NAD+ (for VcaA)

-

2 mM L-glutamate (for VcaC)

-

2 mM S-adenosyl-L-methionine (for VcaD)

-

2 mM NADPH (for VcaE)

-

5 mM MgCl2

-

Purified VcaA, VcaB, VcaC, VcaD, and VcaE enzymes (typically in the low micromolar range).

-

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for several hours.

-

Reaction Quenching and Analysis:

-

The reaction is quenched by the addition of an equal volume of methanol or by heat inactivation.

-

The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify the intermediates and the final product, TDP-L-vancosamine. A C18 reverse-phase column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

-

Individual Enzyme Assays

The activity of each enzyme can be assayed individually to determine its kinetic parameters.

Logical Relationship of Coupled Enzyme Assays:

Caption: Principle of a coupled spectrophotometric enzyme assay.

-

VcaA (dTDP-D-glucose 4,6-dehydratase) Assay: The activity can be monitored by a coupled assay with a subsequent enzyme that uses the product, dTDP-4-keto-6-deoxy-D-glucose, and a detectable co-substrate. Alternatively, the formation of the product can be directly monitored by HPLC.

-

VcaC (Aminotransferase) Assay: The activity can be determined by monitoring the consumption of the amino donor (L-glutamate) or the formation of the aminated product by LC-MS. A coupled assay monitoring the formation of α-ketoglutarate can also be employed.

-

VcaD (Methyltransferase) Assay: The activity can be measured by quantifying the transfer of a radiolabeled methyl group from [3H]SAM to the substrate. Alternatively, product formation can be monitored by LC-MS.

-

VcaE (Epimerase/Ketoreductase) Assay: The reductase activity can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm due to the consumption of NADPH.

Conclusion

The enzymatic pathway for the biosynthesis of this compound is a sophisticated molecular assembly line that constructs a highly modified deoxysugar essential for the activity of a clinically vital antibiotic. While the overall pathway has been elucidated through studies of homologous systems, a detailed quantitative understanding of the individual enzymatic steps in this compound synthesis remains an area ripe for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating pathway, with the ultimate goal of developing new strategies to combat antibiotic resistance. The ability to reconstitute this pathway in vitro opens up exciting possibilities for the chemoenzymatic synthesis of novel glycopeptide antibiotics with improved properties.

References

- 1. Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epithis compound in chloroeremomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and History of Vancosamine: A Technical Guide

An in-depth exploration of the discovery, structural elucidation, and biosynthesis of the pivotal aminosugar component of vancomycin-class antibiotics.

Abstract

Vancosamine, a novel branched-chain aminosugar, is an essential structural component of the glycopeptide antibiotic vancomycin and its analogues, which are critically important in treating severe Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the history of this compound's discovery, the key experiments that led to the elucidation of its complex stereochemistry, and the intricate enzymatic pathway responsible for its biosynthesis. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this vital monosaccharide.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The unique biological activity of vancomycin is intrinsically linked to its complex chemical structure, which includes the aminosugar this compound. Understanding the discovery, history, and biosynthesis of this compound is crucial for the development of novel and more effective glycopeptide antibiotics to combat evolving resistance mechanisms.

This guide details the timeline of this compound's discovery, from its initial isolation to its complete structural and stereochemical characterization. It further delves into the enzymatic machinery responsible for its de novo synthesis, providing a foundation for biosynthetic engineering and the generation of novel vancomycin analogues.

History and Discovery

The story of this compound is intertwined with the history of vancomycin itself. While vancomycin was discovered in the 1950s, the complete elucidation of its intricate structure took several decades.

Timeline of Key Events:

-

1968: this compound was first isolated by Lomakina and colleagues.[1]

-

1972: The complete chemical structure and stereochemistry of this compound were determined by Johnson and colleagues, who identified it as 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[1]

-

1988: A closely related epimer, epithis compound, was isolated by Hunt and his team at Eli Lilly.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, purification, and chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₅NO₃ | [1] |

| Molar Mass | 161.201 g·mol⁻¹ | [1] |

| IUPAC Name | (3S,4S,5S)-3-Amino-4,5-dihydroxy-3-methylhexanal | [1] |

| Other Names | 3-Amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexopyranose | [1] |

| CAS Number | 36480-36-1 | [1] |

Spectroscopic Data:

-

Mass Spectrometry: In the fragmentation of vancomycin, a characteristic ion with an m/z of 144, corresponding to the this compound moiety (C₇H₁₄O₂N⁺), is often observed.[2][3] Another significant fragment is the glycoside group with an m/z of 307.[2]

-

NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of vancomycin, specific signals can be assigned to the protons and carbons of the this compound residue, allowing for its structural confirmation within the larger molecule.[4][5]

Experimental Protocols

Isolation of this compound from Vancomycin (Acid Hydrolysis)

Objective: To cleave the glycosidic bond between this compound and the vancomycin aglycone to isolate the aminosugar.

Materials:

-

Vancomycin hydrochloride

-

Hydrochloric acid (e.g., 2M HCl)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

pH meter

-

Ion-exchange chromatography column (e.g., Dowex 50W-X8)

-

Ammonia solution (e.g., 2M NH₄OH)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and appropriate solvent system

Procedure:

-

Dissolve a known quantity of vancomycin hydrochloride in deionized water in a round-bottom flask.

-

Add an equal volume of concentrated hydrochloric acid to achieve a final concentration of approximately 2M HCl.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to facilitate hydrolysis.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a suitable base (e.g., NaOH).

-

Apply the neutralized hydrolysate to a pre-equilibrated cation-exchange chromatography column.

-

Wash the column with deionized water to remove neutral sugars and other non-basic components.

-

Elute the bound this compound using an ammonia solution.

-

Collect the fractions containing this compound, as identified by TLC.

-

Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Further purification can be achieved by recrystallization or other chromatographic techniques.

Structural Elucidation of this compound

Objective: To confirm the chemical structure and stereochemistry of the isolated this compound.

Methodology:

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Appropriate deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: Dissolve a purified sample of this compound in the chosen deuterated solvent.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of protons, their chemical environments, and their coupling patterns (multiplicity).

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms.

-

COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling networks, identifying adjacent protons within the sugar ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and identifying the positions of substituents.

-

Data Analysis: Integrate the information from all NMR experiments to assign all proton and carbon chemical shifts and confirm the connectivity and stereochemistry of this compound. Comparison with published data for aminosugars can aid in the final structural confirmation.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide, TDP-D-glucose. The pathway involves a series of oxidation, dehydration, transamination, methylation, epimerization, and reduction reactions catalyzed by a dedicated set of enzymes designated EvaA-E.[1]

References

The Inner Core of Glycopeptide Power: A Technical Guide to Vancosamine's Natural Derivatives and Synthetic Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancosamine, a novel 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose, is a critical structural component of the glycopeptide antibiotic vancomycin.[1][2] Its unique structure is integral to the overall conformation and biological activity of vancomycin, a last-resort antibiotic for treating severe Gram-positive bacterial infections.[3][4] The emergence of vancomycin-resistant strains, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), has catalyzed intensive research into modifying this crucial sugar moiety. This technical guide provides an in-depth exploration of the natural derivatives of this compound and the burgeoning field of synthetic analogs designed to overcome antibiotic resistance. We will delve into their structure-activity relationships, mechanisms of action, and the experimental protocols underpinning their development and evaluation.

Natural Derivatives of this compound

While synthetic modifications of this compound are extensive, naturally occurring variations are less common. The most notable natural derivative is epithis compound , a stereoisomer of this compound.

-

Structure and Source: Epithis compound differs from this compound in the stereochemistry at the C4 position.[1] It is a component of the glycopeptide antibiotic chloroeremomycin, which is produced by Amycolatopsis orientalis.[5][6] The biosynthesis of epithis compound is nearly identical to that of this compound, with the final stereochemical outcome determined by the specific reductase enzyme (EvaE) encoded in the respective biosynthetic gene clusters.[1]

The biosynthesis of these amino sugars is a complex enzymatic process starting from TDP-D-glucose, involving a series of oxidation, dehydration, transamination, methylation, and epimerization steps.[1][5]

Synthetic Analogs of this compound and Their Biological Activity

The primary amine of the this compound sugar on the vancomycin scaffold has been a focal point for semi-synthetic modifications to create potent analogs. These modifications aim to introduce new mechanisms of action to combat resistant bacteria that have altered the canonical D-Ala-D-Ala target to D-Ala-D-Lac.[3][7]

Lipophilic and Lipoglycopeptide Analogs

Attaching lipophilic side chains to the this compound nitrogen has been a highly successful strategy, leading to second-generation lipoglycopeptides like telavancin, dalbavancin, and oritavancin.[3][7]

-

Mechanism of Action: These lipophilic tails allow the antibiotic to anchor to the bacterial cell membrane. This dual-action mechanism involves:

-

Enhanced Activity: This strategy has yielded compounds with significantly improved activity against VRE and VISA (Vancomycin-Intermediate S. aureus). For instance, certain lipophilic-vancomycin-sugar conjugates have demonstrated over 1000-fold greater effectiveness against VanA-type VRE compared to vancomycin.[9]

Quaternary Ammonium Analogs

The introduction of positively charged quaternary ammonium moieties to the this compound residue represents another promising avenue.

-

Mechanism of Action: These modifications are thought to enhance the interaction of the antibiotic with the negatively charged bacterial cell membrane, contributing to membrane disruption in a manner similar to lipophilic analogs.

-

Enhanced Activity: These derivatives have shown potent activity against MRSA, with some analogs being 4- to 32-fold more efficacious than the parent vancomycin.

Data on Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound analogs against key resistant pathogens.

| Compound | Modification on this compound | Bacterial Strain | MIC (µg/mL) | Fold Improvement vs. Vancomycin |

| Vancomycin | None | MRSA | >256 - >512 | - |

| QAV-a1 | Triazole Quaternary Ammonium | MRSA1 | 8 | 32x |

| QAV-p1 | Pyridine Quaternary Ammonium | MRSA | - | 4-8x |

| QAV-b4 | - | MRSA (5 strains) | - | 4-16x |

| Vancomycin | None | VRE (VanA) | >512 | - |

| Lipophilic Conjugate | Optimized Sugar + Alkyl Chain | VRE (VanA) | ~0.35 | >1000x |

| Vancomycin | None | VISA | 4-8 | - |

| Thiol Derivative 3a | Disulfide + Thiol | VISA | - | 8-64x |

Table 1: Antibacterial Activity of this compound Analogs against Resistant Staphylococci and Enterococci.

Mechanisms of Action and Resistance

The development of this compound analogs is intrinsically linked to understanding the mechanisms of vancomycin action and bacterial resistance.

Vancomycin's Mechanism of Action

Vancomycin inhibits the late stages of peptidoglycan synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of cell wall precursors, primarily Lipid II.[8][10] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, leading to cell lysis.[3]

The VanA Resistance Mechanism

High-level vancomycin resistance is most commonly mediated by the vanA gene cluster. This system reprograms the cell wall precursor synthesis.[11][12]

-

Sensing: The membrane-bound sensor kinase, VanS, detects the presence of vancomycin.[12][13]

-

Signal Transduction: Upon activation, VanS autophosphorylates and transfers the phosphate group to the response regulator, VanR.[13]

-

Gene Expression: Phosphorylated VanR acts as a transcriptional activator, inducing the expression of the vanHAX genes.[11]

-

Target Modification:

The substitution of the terminal D-Ala with D-Lac results in the loss of a critical hydrogen bond with vancomycin, reducing its binding affinity by approximately 1000-fold and rendering the antibiotic ineffective.[3][14]

Experimental Protocols

Synthesis: Enzymatic Glycosylation of Vancomycin Aglycon

Enzymatic synthesis offers a highly specific and efficient method for glycosylating the vancomycin aglycon to produce vancomycin or its analogs. This process typically involves two sequential glycosyltransferase (Gtf) enzymes.[15][16]

Objective: To attach glucose and then this compound (or an analog) to the vancomycin aglycon.

Materials:

-

Vancomycin aglycon

-

Glycosyltransferase E (GtfE) - for glucose attachment

-

Glycosyltransferase D (GtfD) - for this compound attachment

-

UDP-glucose (glycosyl donor for GtfE)

-

UDP-vancosamine (or analog; glycosyl donor for GtfD)

-

Tricine buffer (e.g., 75 mM, pH 9.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 2.0 mM)

-

MgCl₂ (e.g., 1.0-2.0 mM)

-

Bovine Serum Albumin (BSA) (e.g., 0.2 mg/mL)

-

Calf Intestinal Alkaline Phosphatase (CIAP) (optional, to drive reaction to completion)

-

HPLC for reaction monitoring and purification

Procedure (Two-step, One-pot):

-

First Glycosylation (Glucosylation):

-

In a reaction vessel, combine the vancomycin aglycon (e.g., 4 mM), Tricine buffer, TCEP, and UDP-glucose (e.g., 2 equivalents).

-

Initiate the reaction by adding GtfE (e.g., 1 mol %).

-

If using, add CIAP to hydrolyze the UDP byproduct.

-

Incubate at 37°C. Monitor the formation of the pseudoaglycon product by HPLC. The reaction can take up to 72 hours.[17][18]

-

-

Second Glycosylation (Vancosaminylation):

-

Once the first reaction is complete, add GtfD (e.g., 0.5 mol %) and UDP-vancosamine (e.g., 2 equivalents) directly to the reaction mixture.

-

Continue incubation at 37°C for an additional 2-4 hours. This second step is typically much faster.[16]

-

-

Purification: